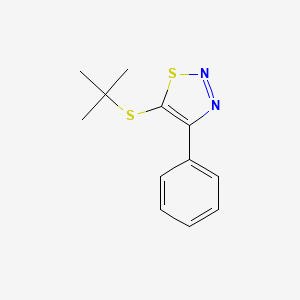

5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5-tert-butylsulfanyl-4-phenylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S2/c1-12(2,3)15-11-10(13-14-16-11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAABCKLGDDXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(N=NS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylthiol with a suitable phenyl-substituted thiadiazole precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques to obtain the desired product in large quantities.

Analyse Chemischer Reaktionen

Base-Induced Ring Opening

1,2,3-Thiadiazoles undergo ring-opening reactions under strong basic conditions. For example:

-

Reaction with Methyllithium :

Methyllithium reacts with 5-phenyl-1,2,3-thiadiazole in anhydrous tetrahydrofuran (THF) at −65°C, leading to nitrogen gas evolution and formation of lithium 2-phenylethynethiolate. Subsequent alkylation with methyl iodide yields 1-methylthio-2-phenylethyne (Scheme 1) .Proposed Mechanism for 5-(tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole :

Here, the tert-butylsulfanyl group at position 5 may stabilize the intermediate via steric or electronic effects.

Alkylation and Electrophilic Substitution

The sulfur atom in 1,2,3-thiadiazoles can act as a nucleophilic site.

-

Methylation :

Alkylation of lithium thiolate intermediates (formed during ring opening) with methyl iodide produces methylthio derivatives .Example Reaction Pathway :

Starting Material Reagent/Conditions Product This compound MeLi, THF, −65°C → MeI Methylthio-alkyne derivative

Thermal and Photochemical Decomposition

1,2,3-Thiadiazoles are thermally labile. For instance:

-

Thermolysis at Elevated Temperatures :

Heating 4-phenyl-1,2,3-thiadiazole releases nitrogen and sulfur, forming reactive intermediates such as thiirenes or alkynes .Potential Decomposition Products :

Reactivity of the Sulfanyl Group

The tert-butylsulfanyl substituent at position 5 may participate in:

-

Oxidation : Conversion to sulfoxide or sulfone derivatives.

-

Nucleophilic Substitution : Replacement with other thiols or amines under basic conditions.

Lack of Direct Experimental Data

No peer-reviewed studies explicitly report reactions for This compound . Current understanding is extrapolated from structurally related compounds .

Comparative Analysis of Thiadiazole Reactivity

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Compounds similar to 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole have demonstrated efficacy against various cancer cell lines. For instance, derivatives have shown a decrease in viability in human leukemia, lung cancer, ovarian cancer, and melanoma cells. Specifically, 1,3,4-thiadiazole-2-sulfonamide derivatives have exhibited significant anticancer activity by targeting carbonic anhydrase enzymes (CA II and CA IV), which are implicated in tumor growth and metastasis .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Type | Target Cancer Types | Mechanism of Action |

|---|---|---|

| 1,3,4-Thiadiazole-2-sulfonamides | Leukemia, lung cancer, ovarian cancer | Inhibition of carbonic anhydrases |

| Biphenyl-disulfonamide derivatives | Colon cancer | Decreased cell viability |

| N-(5-Amino-1,3,4-thiadiazol-2-yl) | Burkitt lymphoma | Reduced xenograft growth |

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored through various studies. Compounds like this compound may exhibit protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Research indicates that certain thiadiazoles can cross the blood-brain barrier effectively and demonstrate neuroprotective properties .

Table 2: Anticonvulsant Activity of Thiadiazole Derivatives

| Compound Type | Model Used | Protection Rate (%) |

|---|---|---|

| 1,3,4-Thiadiazoles | MES | Up to 90% |

| Substituted thiadiazoles | PTZ | Up to 80% |

Agricultural Applications

Thiadiazole derivatives have also found applications in agriculture as herbicides and pesticides. The structural properties of compounds like this compound contribute to their effectiveness against various plant pathogens and pests. Studies have shown that certain thiadiazoles exhibit significant herbicidal activity by inhibiting the growth of weeds while being less toxic to crops .

Table 3: Herbicidal Activity of Thiadiazole Derivatives

| Compound Type | Target Weeds | Efficacy (%) |

|---|---|---|

| 1,3,4-Thiadiazole derivatives | Broadleaf weeds | Curative rate up to 54.1% |

| Sulfonamide derivatives | Grassy weeds | Inhibition rate up to 90% |

Wirkmechanismus

The mechanism of action of 5-(tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole involves its interaction with molecular targets through its functional groups. The sulfur and nitrogen atoms in the thiadiazole ring can participate in coordination with metal ions, while the phenyl and tert-butylsulfanyl groups can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Thermal Stability and Reactivity

The thermal behavior of 1,2,3-thiadiazoles is highly substituent-dependent. For example:

- 5-Aryloxy derivatives (e.g., 5-(4-methylphenoxy)-4-phenyl-1,2,3-thiadiazole (8a)) undergo flash vacuum thermolysis (FVT) at 170–250°C to form benzothiophenes via diradical intermediates .

- 5-Thioaryl derivatives (e.g., 5-[(4-methylphenyl)thio]-4-phenyl-1,2,3-thiadiazole (11a)) decompose at higher temperatures (210–250°C), producing dithiins and sulfides due to sulfur-centered radical rearrangements .

Physicochemical Properties

A comparison of molar mass, solubility, and spectral data for selected analogs is shown below:

Key Trends :

- Bulky substituents (e.g., tert-butyl) increase molar mass and reduce solubility in polar solvents.

- Electron-withdrawing groups (e.g., Cl in 6i) deshield aromatic protons, shifting NMR signals downfield .

Biologische Aktivität

5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, highlighting its pharmacological potential based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiadiazole ring substituted with a tert-butylsulfanyl group and a phenyl group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Compounds with similar structures have shown significant activity against various bacterial and fungal strains. For instance, derivatives of 1,3,4-thiadiazole have demonstrated potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer properties. For instance, studies have reported that compounds structurally related to this compound can induce apoptosis in various cancer cell lines such as breast cancer (T47D) and leukemia (Jurkat) cells .

In vitro tests using the MTT assay have shown that these compounds can significantly decrease cell viability in a dose-dependent manner. The following table summarizes some findings regarding the anticancer efficacy of related thiadiazole compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | T47D (breast cancer) | 7.4 | |

| Thiadiazole derivatives | Jurkat (leukemia) | 6.0 |

Anticonvulsant Activity

The anticonvulsant potential of thiadiazoles has also been explored. A series of related compounds were evaluated for their efficacy in seizure models. Notably, some thiadiazoles showed protective effects against maximal electroshock-induced seizures in animal models . The mechanism may involve modulation of neurotransmitter systems or ion channels.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The thiadiazole ring may act as a pharmacophore that enhances the compound's binding affinity to microbial enzymes or cell membranes.

- Anticancer Mechanism : Thiadiazoles may induce apoptosis through the activation of caspases or inhibition of tubulin polymerization .

- Anticonvulsant Mechanism : These compounds might influence GABAergic transmission or modulate sodium channels involved in neuronal excitability .

Case Studies

Several studies have investigated the biological activities of thiadiazoles:

- Anticancer Study : A study involving the synthesis and evaluation of various substituted thiadiazoles showed significant cytotoxicity against multiple cancer cell lines. The study highlighted the structure-activity relationship (SAR) that guided the design of new derivatives with enhanced potency .

- Antimicrobial Study : Another research effort focused on synthesizing new thiadiazole derivatives that exhibited broad-spectrum antimicrobial activity. These findings suggest that modifications to the thiadiazole core can lead to improved efficacy against resistant strains .

Q & A

Basic: What are the standard synthetic methodologies for 5-(tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole?

Answer:

The synthesis typically involves cyclization reactions of thiosemicarbazide precursors or nucleophilic substitution on preformed thiadiazole cores. For example:

- Cyclization Approach : Reacting tert-butyl thiol with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid derivatives under acidic conditions (e.g., glacial acetic acid) to introduce the sulfanyl group .

- Substitution Strategy : Using halogenated thiadiazoles (e.g., 5-chloro-4-phenyl-1,2,3-thiadiazole) and tert-butylthiol in the presence of a base (e.g., K₂CO₃) for nucleophilic displacement .

Key Validation: Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis and HPLC.

Basic: What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For instance, the tert-butyl group shows a singlet at ~1.4 ppm, while aromatic protons from the phenyl ring resonate at 7.2–7.5 ppm .

- X-Ray Crystallography : Resolves bond lengths and angles (e.g., S–N bond distances ~1.65 Å in the thiadiazole ring) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₁₂H₁₅N₂S₂ .

Advanced: How can researchers reconcile contradictory biological activity data across studies?

Answer:

Contradictions often arise from substituent effects or assay variability. Methodological solutions include:

- Comparative SAR Analysis : Systematically testing analogs (e.g., tert-butylsulfanyl vs. cyclohexylsulfanyl) to isolate substituent contributions .

- Statistical Meta-Analysis : Pooling data from multiple studies to identify trends (e.g., logP vs. antimicrobial IC₅₀ correlations) .

- Standardized Assays : Repeating studies under controlled conditions (e.g., fixed bacterial strains or cell lines) .

Advanced: What strategies are employed for structure-activity relationship (SAR) studies of this compound?

Answer:

SAR studies focus on modifying the sulfanyl and phenyl groups:

- Sulfanyl Group Variations : Replacing tert-butyl with smaller (methyl) or bulkier (adamantyl) groups to assess steric effects on enzyme binding .

- Phenyl Substituents : Introducing electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic properties and solubility .

- Biological Testing : Assays against Gram-positive/negative bacteria (MIC values) and cancer cell lines (IC₅₀) .

Advanced: What experimental approaches elucidate the mechanism of action in antimicrobial applications?

Answer:

- Enzyme Inhibition Assays : Testing inhibition of dihydrofolate reductase (DHFR) or β-lactamase via UV-Vis kinetics .

- Molecular Docking : Simulating interactions with target proteins (e.g., penicillin-binding proteins) using software like AutoDock Vina .

- Resistance Studies : Serial passaging of bacteria in sub-inhibitory concentrations to detect mutation hotspots via whole-genome sequencing .

Advanced: How is computational chemistry applied to optimize this compound’s pharmacokinetic properties?

Answer:

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and CYP450 interactions .

- QSAR Modeling : Relating molecular descriptors (e.g., polar surface area) to bioavailability using partial least squares regression .

- Metabolic Stability : Simulating Phase I/II metabolism (e.g., tert-butyl oxidation) with software such as MetaSite .

Advanced: What analytical challenges arise in stability studies, and how are they addressed?

Answer:

- Degradation Pathways : Hydrolysis of the thiadiazole ring under acidic conditions is monitored via HPLC-MS to identify breakdown products .

- Light Sensitivity : Accelerated stability testing in UV-Vis chambers (ICH Q1B guidelines) .

- Solution Stabilizers : Use of antioxidants (e.g., BHT) or buffers (pH 7.4) to prolong shelf life .

Advanced: How do crystallographic studies inform polymorph screening?

Answer:

- Polymorph Identification : Screening via solvent evaporation (e.g., ethanol vs. acetonitrile) to isolate different crystal forms .

- Thermal Analysis : DSC/TGA differentiate polymorphs by melting points and decomposition profiles .

- Bioavailability Correlation : Comparing dissolution rates of polymorphs in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.